molecular formula C9H9BrClF B13179594 2-Bromo-1-(3-chloropropyl)-4-fluorobenzene

2-Bromo-1-(3-chloropropyl)-4-fluorobenzene

Cat. No.: B13179594
M. Wt: 251.52 g/mol
InChI Key: HRZJAUHFCVRGQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(3-chloropropyl)-4-fluorobenzene is a multifunctional halogenated aromatic compound that serves as a valuable synthetic intermediate in advanced organic and medicinal chemistry research. Its molecular structure incorporates a bromo and a fluoro substituent on the benzene ring, alongside a flexible 3-chloropropyl chain, creating a versatile scaffold for constructing more complex molecules. This unique arrangement allows for sequential and site-selective functionalization via various cross-coupling reactions, such as Suzuki, Negishi, or Buchwald-Hartwig aminations, which are pivotal in pharmaceutical development . The compound is particularly useful for exploring structure-activity relationships in drug discovery and for the synthesis of proprietary chemical libraries. It can also act as a key precursor in material science, for instance, in the development of liquid crystals or functionalized polymers, where its specific halogen pattern can dictate electronic properties and molecular conformation . As a standard practice for chemicals of this nature, it is supplied and stored at room temperature, sealed in a dry environment to maintain stability and purity . This compound is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrClF

Molecular Weight

251.52 g/mol

IUPAC Name

2-bromo-1-(3-chloropropyl)-4-fluorobenzene

InChI

InChI=1S/C9H9BrClF/c10-9-6-8(12)4-3-7(9)2-1-5-11/h3-4,6H,1-2,5H2

InChI Key

HRZJAUHFCVRGQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)CCCCl

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Bromo 1 3 Chloropropyl 4 Fluorobenzene

Regioselective Synthesis Strategies for Halogenated Benzene (B151609) Scaffolds

The arrangement of bromine and fluorine atoms on the benzene ring is a critical determinant of the final product's identity. The directing effects of the substituents play a pivotal role in guiding the position of incoming electrophiles or nucleophiles.

Electrophilic Aromatic Substitution for Bromination and Fluorination

Electrophilic aromatic substitution (EAS) is a cornerstone of arene functionalization. libretexts.org However, the direct fluorination of aromatic rings is often difficult to control due to the high reactivity of fluorine, which can lead to poor yields of monofluorinated products. jove.com To circumvent this, reagents like Selectfluor are employed as a fluorine source, where a fluorine atom is bonded to a positively charged nitrogen, facilitating a more controlled electrophilic fluorination. jove.com

Bromination, in contrast, is a more manageable EAS reaction. jove.com It typically requires a Lewis acid catalyst, such as ferric bromide (FeBr₃), to polarize the bromine molecule, making it a more potent electrophile. jove.comuomustansiriyah.edu.iq The mechanism involves the attack of the benzene ring's π-electrons on the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion. libretexts.orgjove.com Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated product. jove.com

When introducing multiple halogens, the directing effects of the existing substituents become paramount. For instance, starting with fluorobenzene, the fluorine atom acts as an ortho-, para-director. Therefore, subsequent bromination would be expected to yield a mixture of o-bromofluorobenzene and p-bromofluorobenzene. google.com Achieving the desired 2-bromo-4-fluoro substitution pattern from an unsubstituted benzene ring via sequential halogenation would require careful consideration of the reaction conditions and the directing effects at each step.

Reaction Reagents Key Features
Electrophilic FluorinationSelectfluorControlled source of electrophilic fluorine. jove.com
Electrophilic BrominationBr₂ / FeBr₃Requires a Lewis acid catalyst to activate bromine. jove.comuomustansiriyah.edu.iq

Nucleophilic Aromatic Substitution Routes to Fluorinated Benzene Derivatives

Nucleophilic aromatic substitution (SNAr) presents an alternative strategy for introducing fluorine. This reaction is generally effective for aromatic systems bearing strong electron-withdrawing groups positioned ortho or para to a good leaving group. epa.gov While fluoride (B91410) is a poor leaving group in SN1 and SN2 reactions, it can be displaced in SNAr reactions under specific conditions. Recent advancements have demonstrated that even unactivated fluoroarenes can undergo nucleophilic substitution enabled by organic photoredox catalysis. nih.gov

The synthesis of fluorinated benzenes can also be achieved through methods like fluorodenitration, where a nitro group is displaced by fluoride. beilstein-journals.orgresearchgate.net For example, 3,5-dinitro-1-(pentafluorosulfanyl)benzene can be converted to 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene via reaction with a fluoride source like TBAF hydrate. beilstein-journals.org Although not directly applicable to the target molecule, these methods highlight the versatility of nucleophilic substitution in creating fluorinated aromatic scaffolds.

Installation of the Halogenated Propyl Side Chain

Once the dihalogenated benzene core is established, the next critical step is the introduction of the 3-chloropropyl side chain at the correct position.

Friedel-Crafts Alkylation and Acylation Approaches to Chloropropylphenyl Systems

The Friedel-Crafts reaction is a classic method for attaching alkyl or acyl groups to an aromatic ring. libretexts.org Friedel-Crafts alkylation involves treating the aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orglibretexts.org The catalyst facilitates the formation of a carbocation electrophile, which is then attacked by the aromatic ring. libretexts.org

However, Friedel-Crafts alkylation is susceptible to several limitations, including the possibility of carbocation rearrangements and polyalkylation. libretexts.orgyoutube.com The latter occurs because the newly introduced alkyl group activates the ring towards further substitution. youtube.com

A more controlled approach is Friedel-Crafts acylation, which introduces an acyl group (R-C=O) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. libretexts.org The resulting ketone is less reactive than the starting material, thus preventing polyacylation. The acyl group can then be reduced to the desired alkyl chain. For the synthesis of 2-Bromo-1-(3-chloropropyl)-4-fluorobenzene, one could envision a Friedel-Crafts acylation of 1-bromo-3-fluorobenzene (B1666201) with 3-chloropropionyl chloride. lookchem.com This would be followed by reduction of the carbonyl group to a methylene (B1212753) group to yield the final product. A patent describes a similar Friedel-Crafts acylation of 4-fluorophenol (B42351) with 3-chloropropionyl chloride. google.com

Reaction Reagents Advantages Disadvantages
Friedel-Crafts AlkylationAlkyl Halide, Lewis AcidDirect introduction of an alkyl group. libretexts.orgProne to carbocation rearrangements and polyalkylation. libretexts.org
Friedel-Crafts AcylationAcyl Halide, Lewis AcidAvoids polyacylation; product is deactivated. libretexts.orgRequires a subsequent reduction step to form the alkyl chain.

Investigation of Alkenyl Halogenation and Subsequent Transformations

An alternative strategy involves the introduction of an alkenyl side chain, which can then be halogenated. For instance, an aromatic ring could be functionalized with an allyl group, followed by anti-Markovnikov hydrohalogenation of the double bond to install the terminal chlorine atom.

Side-chain halogenation, typically a free-radical process initiated by UV light or heat, is another relevant transformation. orgoreview.com This method is used to halogenate the alkyl side chains of aromatic compounds. pearson.comstudymind.co.uk For example, reacting an alkylbenzene with chlorine or bromine in the presence of light leads to substitution on the benzylic position. orgoreview.com While not directly applicable for installing a 3-chloropropyl group in one step, these principles of side-chain reactivity are important in the broader context of synthesizing functionalized aromatic compounds.

Optimization of Halogenation and Alkylation Sequences for Positional Control

The order of reactions is crucial for achieving the desired substitution pattern. The directing effects of the substituents must be carefully managed. For the target molecule, starting with 1-bromo-3-fluorobenzene would direct an incoming electrophile (such as the 3-chloropropionyl group in a Friedel-Crafts acylation) to the positions ortho and para to the fluorine and ortho and para to the bromine. The fluorine is an activating ortho-, para-director, while bromine is a deactivating ortho-, para-director. The combined directing effects would favor substitution at the positions ortho to the fluorine and meta to the bromine, or para to the fluorine and ortho to the bromine. Careful optimization of reaction conditions would be necessary to favor the desired isomer.

Regioselective synthesis often relies on multi-step sequences. For instance, it might be more effective to introduce the side chain first and then perform the halogenations, or to introduce one halogen, then the side chain, and finally the second halogen. Each sequence presents its own set of challenges and advantages regarding regioselectivity. The development of regioselective metal-halogen exchange reactions has also provided powerful tools for the synthesis of specifically substituted arenes. organic-chemistry.orgsigmaaldrich.com

Convergent and Linear Synthesis Pathways for this compound

The synthesis of complex organic molecules like this compound can be approached through two primary strategies: linear and convergent synthesis.

A linear synthesis builds the molecule sequentially, where each step's product becomes the starting material for the next. A plausible linear route for the target compound could begin with 1-bromo-4-fluorobenzene. This starting material would first undergo a Friedel-Crafts acylation with 3-chloropropionyl chloride, followed by a reduction of the resulting ketone to yield the final 3-chloropropyl side chain. unacademy.com

Exploration of Protecting Group Strategies in Multi-Step Syntheses

In multi-step syntheses, protecting groups are often essential for masking reactive functional groups to prevent unwanted side reactions. jocpr.com During the synthesis of this compound, particularly in routes involving reactive intermediates, protecting groups can ensure selectivity. utdallas.edu

For instance, if a Friedel-Crafts reaction is employed, the high reactivity of an unprotected amine group on the aromatic ring would interfere with the desired acylation or alkylation. utdallas.edu In such cases, the amine can be temporarily converted into a less reactive amide, which acts as a protecting group. utdallas.edu This amide directs the substitution to the para position due to steric hindrance and can be hydrolyzed back to the amine in a final step. utdallas.edu The choice of a protecting group is critical; it must be stable under the reaction conditions of a given step but easily removable later without disturbing the rest of the molecule. numberanalytics.com This concept of selective removal in the presence of other protecting groups is known as an orthogonal strategy. jocpr.com

Evaluation of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.

For halogenated aromatic compounds, Friedel-Crafts reactions are a common method for introducing alkyl or acyl substituents. unacademy.com The catalyst, typically a Lewis acid like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), plays a vital role. unacademy.commasterorganicchemistry.com The choice and amount of catalyst can significantly impact the reaction's efficiency and selectivity. In Friedel-Crafts acylation, stoichiometric amounts of the catalyst are often required because the ketone product can form a complex with the Lewis acid. unacademy.comwikipedia.org

Solvent selection is also critical. While traditional syntheses may use chlorinated solvents, greener alternatives are increasingly sought. researchgate.net For substitutions on aryl halides, polar aprotic solvents can be effective. plos.org The reaction temperature must be carefully controlled; for instance, a bromination reaction of 4-fluoronitrobenzene was optimized at 15°C to achieve a high yield of 98.7%. researchgate.net

The table below illustrates how varying conditions can affect the outcome of a hypothetical synthesis step, such as the propargylation of a substituted phenol, which is analogous to adding a side chain to an aromatic ring. plos.org

EntryBaseSolventConditionsYield (%)Reference
1LiHTHFRoom Temp0 plos.org
2K₂CO₃AcetoneReflux, 5 hrs74 plos.org
3K₂CO₃AcetoneStirred at RT, 16 hrs53 plos.org

Green Chemistry Principles in the Synthesis of Halogenated Aryl Compounds

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly important in the synthesis of halogenated aryl compounds.

Solvent-Free or Reduced-Solvent Reaction Systems

A key principle of green chemistry is the reduction or elimination of harmful solvents. nih.gov Solvent-free, or solid-state, reactions can be conducted using only the reactants or by incorporating them onto solid supports like clays, silica, or alumina. itmedicalteam.pl These reactions can be initiated by thermal processes or by irradiation with microwaves or ultrasound. itmedicalteam.plresearchgate.net Microwave-assisted organic reactions under solvent-free conditions have proven to be an effective and eco-friendly alternative to conventional methods, often leading to higher yields and shorter reaction times. researchgate.neterowid.org For example, nucleophilic aromatic substitution reactions on inactive aryl halides have been successfully performed under solvent-free, microwave-irradiated conditions using montmorillonite (B579905) K10 clay as a support. erowid.org

Atom Economy Considerations in Synthetic Route Design

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.orgnih.gov It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. jocpr.com

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions with high atom economy, such as additions and cycloadditions, are inherently more efficient and generate less waste. nih.govnih.gov In contrast, substitution and elimination reactions often have poor atom economy because they produce byproducts that are not incorporated into the final product. nih.gov When designing a synthesis for this compound, choosing a route that maximizes atom economy is a primary goal of green chemistry. primescholars.com For example, a catalytic route that directly adds the side chain without the need for stoichiometric reagents that become waste would be preferable. nih.gov

The following table provides a hypothetical comparison of atom economy for two different types of reactions.

Reaction TypeGeneral EquationAtom EconomyCharacteristics
Addition ReactionA + B → C100% (Ideal)All reactant atoms are incorporated into the final product. nih.gov
Substitution ReactionA-B + C → A-C + B< 100%Generates at least one byproduct (B) that is not part of the desired product. nih.gov

Development of Catalytic and Reagent Recycling Methodologies

The use of catalysts is a cornerstone of green chemistry because they can increase reaction efficiency and reduce energy consumption. nih.govnumberanalytics.com In reactions like Friedel-Crafts, there is a trend toward replacing traditional homogeneous catalysts, which are difficult to separate from the product, with heterogeneous solid acid catalysts like zeolites or clays. researchgate.net These solid catalysts can be easily recovered by filtration and potentially reused, reducing waste and cost. numberanalytics.comresearchgate.net

Similarly, the ability to recycle expensive or hazardous reagents is crucial for sustainable synthesis. msu.edu Methodologies for recovering solvents and catalysts include distillation, extraction, and filtration. numberanalytics.com For instance, in some industrial processes, catalysts are immobilized on solid supports or encapsulated to facilitate their recovery and reuse, aligning with the goals of creating more economically and environmentally viable chemical manufacturing. numberanalytics.comsolubilityofthings.com

Advanced Spectroscopic Characterization Techniques for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

A thorough NMR analysis involves acquiring one-dimensional spectra for all relevant active nuclei, primarily proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

¹H NMR Spectroscopy: The proton NMR spectrum would confirm the number and environment of all hydrogen atoms. For 2-Bromo-1-(3-chloropropyl)-4-fluorobenzene, the spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the chloropropyl chain. The aromatic region would likely display complex multiplets due to proton-proton and proton-fluorine couplings. chemicalbook.com The propyl chain protons would appear as three distinct multiplets, with chemical shifts influenced by the adjacent halogen atoms and the aromatic ring. spectrabase.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the lack of symmetry in the molecule, nine distinct signals are expected: six for the aromatic carbons and three for the propyl chain carbons. The chemical shifts would be influenced by the attached halogens; carbons bonded to bromine, chlorine, and fluorine would show characteristic downfield shifts. chemicalbook.comdocbrown.infodocbrown.info DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups. uvic.camagritek.com

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique. It provides a sensitive probe for the fluorine's environment. For this compound, a single resonance is expected. The multiplicity of this signal would depend on its coupling to nearby protons on the aromatic ring, likely appearing as a multiplet. magritek.comspectrabase.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
Aromatic CH7.0 - 7.8115 - 140Complex splitting patterns due to H-H and H-F coupling.
Ar-C-FN/A155 - 165 (d)Large carbon-fluorine coupling constant (¹JCF).
Ar-C-BrN/A110 - 125
Ar-C-CH₂N/A135 - 145
Ar-CH₂-2.8 - 3.2 (t)30 - 35Triplet (t) due to coupling with adjacent CH₂.
-CH₂-CH₂-CH₂-2.0 - 2.4 (m)30 - 35Multiplet (m) due to coupling with two adjacent CH₂ groups.
-CH₂-Cl3.6 - 4.0 (t)40 - 45Triplet (t) due to coupling with adjacent CH₂.

Note: These are estimated values based on analogous structures and general NMR principles. Actual experimental values may vary.

While 1D NMR provides essential information, 2D NMR experiments are necessary to piece together the molecular puzzle by establishing correlations between nuclei. rsc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For the target molecule, COSY would show correlations between adjacent protons in the chloropropyl chain (Ar-CH₂-H ↔ H-CH₂-CH₂Cl and Ar-CH₂-CH₂-H ↔ H-CH₂Cl) and between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. columbia.edu It would definitively assign each proton signal to its corresponding carbon signal, for example, linking the aliphatic proton signals to the three distinct propyl chain carbon signals. princeton.edu

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern.

The mass spectrum of this compound would exhibit a characteristic molecular ion cluster due to the presence of bromine and chlorine isotopes. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. docbrown.info This combination results in a distinctive pattern of peaks for the molecular ion (M) at M, M+2, and M+4, with predictable relative intensities. youtube.com

Fragmentation of the molecular ion upon electron ionization would likely involve the cleavage of the carbon-halogen bonds and bonds within the alkyl chain. libretexts.org Key predicted fragmentation pathways include:

Loss of a chlorine radical (•Cl) to give a prominent fragment ion.

Loss of a bromine radical (•Br), which is also a common fragmentation for alkyl halides. docbrown.infomiamioh.edu

Cleavage of the propyl chain, particularly the loss of a chloropropyl radical, leading to a bromofluorobenzyl cation.

Loss of small neutral molecules like HCl.

Table 2: Predicted Isotopic Pattern and Key Fragments in the Mass Spectrum

m/z Value Identity Notes
266/268/270[C₉H₉⁷⁹Br³⁵ClF]⁺ / [C₉H₉⁸¹Br³⁵ClF]⁺ & [C₉H₉⁷⁹Br³⁷ClF]⁺ / [C₉H₉⁸¹Br³⁷ClF]⁺Molecular ion cluster. The presence of Br and Cl creates a characteristic M, M+2, M+4 pattern.
231/233[M - Cl]⁺Loss of a chlorine atom. Shows a characteristic 1:1 isotopic pattern for bromine.
187/189[M - C₃H₆Cl]⁺Cleavage of the propyl chain, loss of a chloropropyl radical.
171[M - Br]⁺Loss of a bromine atom.
77[C₆H₅]⁺Phenyl cation, common in the fragmentation of aromatic compounds.

Note: m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁹F, ³⁵Cl, ⁷⁹Br).

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present. nih.govnih.gov The spectra for this compound would be expected to show several characteristic absorption bands.

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region. researchgate.net

Aliphatic C-H Stretching: Expected in the 3000-2850 cm⁻¹ region from the CH₂ groups of the propyl chain.

Aromatic C=C Stretching: A series of bands between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the benzene (B151609) ring.

C-F Stretching: A strong absorption band typically found in the 1250-1000 cm⁻¹ region. nist.gov

C-Cl Stretching: Generally appears in the 800-600 cm⁻¹ region. researchgate.net

C-Br Stretching: Found at lower wavenumbers, typically in the 600-500 cm⁻¹ region. researchgate.net

Aromatic C-H Bending: Out-of-plane bending vibrations below 900 cm⁻¹ can help confirm the substitution pattern of the aromatic ring.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies

Frequency Range (cm⁻¹) Vibrational Mode Expected Intensity
3100 - 3000Aromatic C-H StretchMedium to Weak
3000 - 2850Aliphatic C-H StretchMedium
1600 - 1450Aromatic C=C StretchMedium to Strong
1250 - 1000C-F StretchStrong
800 - 600C-Cl StretchMedium to Strong
600 - 500C-Br StretchMedium

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise measurements of bond lengths, bond angles, and torsional angles. nih.gov

The resulting crystal structure would confirm the connectivity of all atoms and reveal the molecule's preferred conformation in the crystal lattice. Furthermore, it would provide insights into intermolecular interactions, such as van der Waals forces or potential halogen bonding, which govern the crystal packing arrangement. nih.govresearchgate.net To date, no public crystal structure data for this specific compound has been reported.

Theoretical and Computational Investigations of 2 Bromo 1 3 Chloropropyl 4 Fluorobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are indispensable tools for elucidating the electronic structure and predicting the reactivity of molecules. For a polysubstituted aromatic compound like 2-Bromo-1-(3-chloropropyl)-4-fluorobenzene, these methods can provide deep insights into its behavior in chemical reactions.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict molecular geometries, energies, and other key electronic characteristics. For this compound, DFT studies would focus on the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electrostatic potential.

The HOMO and LUMO , often referred to as frontier orbitals, are crucial for determining a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring, influenced by the electron-donating (by resonance) and electron-withdrawing (by induction) effects of the halogen substituents. The LUMO, on the other hand, would likely be distributed over the aromatic ring and the alkyl chain, particularly near the electronegative chlorine and bromine atoms.

The energy gap between the HOMO and LUMO is a significant indicator of chemical reactivity and stability. A smaller HOMO-LUMO gap generally implies higher reactivity. Quantum chemical calculations on various substituted benzenes have shown that the nature and position of substituents significantly modulate this energy gap. scispace.com

Charge distribution analysis, often visualized through a Molecular Electrostatic Potential (MEP) map, reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. In this compound, the MEP would likely show negative potential (red/yellow) around the fluorine atom due to its high electronegativity and positive potential (blue) around the hydrogen atoms of the benzene ring and the alkyl chain. A region of positive electrostatic potential, known as a σ-hole, is also anticipated on the bromine atom, which is significant for halogen bonding. nih.gov

Table 1: Predicted Frontier Orbital Energies and Properties for this compound (Illustrative Data)

Property Predicted Value Significance
HOMO Energy -6.5 eV Indicates electron-donating ability
LUMO Energy -1.2 eV Indicates electron-accepting ability
HOMO-LUMO Gap 5.3 eV Correlates with chemical stability

Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of potential reaction mechanisms. By calculating the potential energy surface for a given reaction, it is possible to identify the most likely pathways, intermediate structures, and transition states.

For this compound, a key reaction of interest would be nucleophilic substitution, either at the aromatic ring or on the chloropropyl side chain. DFT calculations could be employed to model the reaction with various nucleophiles. For instance, the reaction could proceed via an SNAr mechanism on the benzene ring or an SN2 mechanism on the chloropropyl group. By calculating the activation energies for these competing pathways, a prediction of the major product can be made. The calculations would involve locating the transition state structures and determining their energies relative to the reactants and products.

Analysis of Halogen Bonding and Weak Intermolecular Interactions

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). This interaction is directional and arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential known as a σ-hole. nih.gov

In this compound, both the bromine and chlorine atoms have the potential to engage in halogen bonding. Computational studies on other halogenated aromatic compounds have shown that the strength of the halogen bond is influenced by the nature of the halogen and the other substituents on the aromatic ring. nih.govnih.gov The electron-withdrawing fluorine atom on the ring would be expected to enhance the positive character of the σ-hole on the bromine atom, thereby strengthening its potential for halogen bonding. DFT calculations can quantify the strength of these interactions and predict the geometry of the resulting complexes.

Other weak intermolecular interactions, such as hydrogen bonds (e.g., between the chlorine atom and a hydrogen bond donor) and π-π stacking interactions between the benzene rings of adjacent molecules, can also be analyzed. These interactions are crucial in determining the solid-state packing and macroscopic properties of the compound.

Molecular Dynamics Simulations for Conformational Analysis

The 3-chloropropyl substituent in this compound introduces conformational flexibility. Molecular Dynamics (MD) simulations are a powerful computational technique for exploring the different conformations a molecule can adopt over time. By simulating the motion of atoms and molecules based on a force field, MD can provide insights into the preferred shapes and dynamic behavior of the molecule.

An MD simulation of this compound would reveal the accessible rotational conformations (rotamers) around the C-C single bonds of the alkyl chain. The simulation would likely show that certain conformations are more energetically favorable and thus more populated at a given temperature. This information is critical for understanding how the molecule interacts with other molecules, such as receptors in a biological system or other reactants in a chemical process. Studies on similar alkyl-substituted benzenes have demonstrated the utility of MD in characterizing their conformational landscapes. pleiades.onlineresearchgate.net

Computational Modeling of Substituent Effects on Reaction Kinetics and Selectivity

The substituents on the benzene ring—bromo, chloropropyl, and fluoro—have a profound impact on the reactivity and selectivity of the molecule in chemical reactions, particularly electrophilic aromatic substitution. libretexts.org Computational models can quantify these effects.

The electronic effects of the substituents can be dissected into inductive and resonance effects. The fluorine, chlorine, and bromine atoms are all electronegative and exert an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack compared to benzene. quora.comquora.com However, they also possess lone pairs of electrons that can be donated into the ring through resonance, which directs incoming electrophiles to the ortho and para positions.

Quantum chemical calculations can be used to compute various reactivity indices, such as Fukui functions or dual descriptors, which predict the most reactive sites in a molecule. For this compound, these calculations would likely predict that electrophilic attack is most favored at the positions ortho and para to the fluorine atom and ortho to the bromine atom, taking into account the combined directing effects of all substituents.

In Silico Screening and Design of Derivatives for Targeted Chemical Properties

In silico (computational) methods can be used to screen virtual libraries of derivatives of this compound to identify compounds with desired properties. This approach is widely used in drug discovery and materials science to accelerate the design of new molecules. mdpi.comnih.gov

Starting with the core structure of this compound, new derivatives can be generated computationally by modifying the substituents. For example, the bromine atom could be replaced with other halogens, or the chloropropyl chain could be altered in length or functionalization.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these derivatives with their predicted properties, such as reactivity, solubility, or biological activity. globethesis.com By screening a large number of virtual compounds, it is possible to identify promising candidates for synthesis and experimental testing, thereby saving significant time and resources. For instance, if the goal is to design a derivative with enhanced halogen bonding capabilities, in silico screening could be used to identify substituents that maximize the σ-hole on the bromine atom. nih.gov

2 Bromo 1 3 Chloropropyl 4 Fluorobenzene As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Scaffolds

The unique substitution pattern of 2-Bromo-1-(3-chloropropyl)-4-fluorobenzene makes it a valuable building block for the synthesis of diverse and complex organic structures, including fused heterocyclic systems, as well as bridged and macrocyclic compounds.

Building Block for Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both an aryl bromide and an alkyl chloride, allows for its use in the synthesis of fused heterocyclic systems through sequential or one-pot cyclization reactions. The bromo group on the benzene (B151609) ring can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, while the chloropropyl chain provides a handle for intramolecular cyclization.

One potential synthetic route involves an initial cross-coupling reaction at the bromo position, followed by an intramolecular nucleophilic substitution of the chloro group. For instance, a Suzuki or Stille coupling could introduce a nucleophilic group, which then displaces the chloride to form a new ring fused to the benzene core.

Illustrative Reaction Scheme:

Reactant 1Reactant 2Catalyst/ReagentProductRing System Formed
This compoundArylboronic acidPd catalyst, BaseArylated intermediateFused carbocycle
Arylated intermediateBase-Fused heterocyclic systemFused heterocycle

Alternatively, the chloropropyl chain can be first converted to a more reactive functional group, such as an amine or a thiol, which can then undergo intramolecular cyclization with the bromo-aromatic moiety. For example, reaction with sodium azide followed by reduction would yield an aminopropyl-substituted bromofluorobenzene. This intermediate could then undergo an intramolecular Buchwald-Hartwig amination to form a nitrogen-containing fused heterocycle.

Intermediate in the Construction of Bridged and Macrocyclic Structures

The distinct reactivity of the bromo and chloro groups in this compound can be exploited to construct more elaborate architectures such as bridged and macrocyclic structures. These complex topologies are of significant interest in supramolecular chemistry and drug discovery.

A strategy for synthesizing bridged structures could involve a double functionalization of the aromatic ring, followed by a ring-closing reaction involving the propyl chain. For macrocyclization, two molecules of this compound could be coupled through their bromo groups to form a biphenyl derivative. The two chloropropyl chains could then be linked together through a variety of reactions, such as Williamson ether synthesis or the formation of a diamine, to close the macrocyclic ring.

Role in the Development of Advanced Materials Precursors

The incorporation of fluorine atoms into organic materials can significantly influence their electronic and physical properties. This compound, with its fluoro and bromo functionalities, is a potential precursor for the synthesis of advanced materials, including functional polymers and organic electronic materials.

Incorporation into Polymer Backbones for Functional Materials

The di-functional nature of this compound allows it to be used as a monomer in polymerization reactions. For example, it could be a building block for fluorinated poly(arylene ether)s. In such a synthesis, the bromo group could be converted to a hydroxyl group via a nucleophilic substitution or a metal-catalyzed reaction. The resulting phenol could then undergo a nucleophilic aromatic substitution reaction with another difluoro-aromatic monomer to form the poly(arylene ether) backbone. The chloropropyl side chain would remain as a pendant group, offering a site for post-polymerization modification to introduce specific functionalities.

Potential Polymerization Reactivity:

Functional GroupPotential Polymerization ReactionResulting Polymer Class
Bromo and ChloroPolycondensation (after modification)Poly(arylene ether)s, Polyamides
BromoSuzuki or Stille PolycondensationConjugated Polymers

Use in the Synthesis of Fluoro-Containing Organic Electronic Materials

Fluorinated organic materials are widely used in organic electronics due to their enhanced stability and electron-accepting properties rsc.org. The bromo- and fluoro-substituted benzene ring of this compound makes it a candidate for the synthesis of hole-transporting or electron-transporting materials for devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The bromo group can be readily utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to build up larger π-conjugated systems. The fluorine atom helps to lower the HOMO and LUMO energy levels of the resulting molecule, which can facilitate electron injection and improve oxidative stability rsc.org. The chloropropyl chain can be used to tune the solubility and film-forming properties of the final material or to attach it to other components in a device.

Strategies for Derivatization to Introduce Additional Functionality

The presence of three distinct functional groups in this compound allows for a wide range of derivatization strategies to introduce additional functionality. The reactivity of each site can be selectively addressed by choosing appropriate reaction conditions.

Reactions at the Bromo Position: The carbon-bromine bond is a versatile handle for various transformations.

Cross-Coupling Reactions: Suzuki, Stille, Heck, and Sonogashira couplings can be used to form new carbon-carbon bonds, introducing aryl, vinyl, or alkynyl groups.

Lithiation/Grignard Formation: Treatment with organolithium or magnesium reagents can generate an organometallic species, which can then react with a variety of electrophiles (e.g., aldehydes, ketones, CO2) to introduce new functional groups.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, introducing primary or secondary amine functionalities.

Reactions at the Chloro Position: The primary alkyl chloride is susceptible to nucleophilic substitution.

Substitution with Nucleophiles: A wide range of nucleophiles, such as amines, alkoxides, thiolates, and cyanide, can displace the chloride to introduce new functional groups at the end of the propyl chain.

Formation of Grignard Reagent: While less reactive than the aryl bromide, the alkyl chloride can form a Grignard reagent under specific conditions, enabling further carbon-carbon bond formation.

Reactions involving the Fluoroaromatic Ring: While the fluorine atom is generally less reactive towards substitution than bromine, it can influence the regioselectivity of electrophilic aromatic substitution reactions on the ring.

Selective Functionalization of the Halogen Sites (Bromine, Chlorine, Fluorine)

The primary utility of this compound as a synthetic intermediate lies in the differential reactivity of its three halogen substituents on the aromatic ring. The bromine, chlorine, and fluorine atoms can be selectively functionalized through a variety of cross-coupling and nucleophilic substitution reactions, allowing for the stepwise introduction of different molecular fragments.

The reactivity of halogens in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, generally follows the order of I > Br > Cl > F. This predictable trend in reactivity allows for the selective functionalization of the bromine atom in this compound while leaving the chlorine and fluorine atoms intact. This chemoselectivity is crucial for synthetic strategies that require the sequential introduction of different substituents onto the aromatic ring.

For instance, in a Suzuki-Miyaura coupling, the bromine atom can be selectively coupled with a boronic acid derivative in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. The resulting product retains the chloro and fluoro substituents, which can then be targeted in subsequent reaction steps under more forcing conditions if desired.

Similarly, the Sonogashira coupling allows for the selective introduction of an alkyne group at the bromine position. This reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. The resulting aryl-alkyne is a valuable intermediate for the synthesis of more complex heterocyclic compounds.

The Buchwald-Hartwig amination provides a powerful tool for the formation of carbon-nitrogen bonds. By carefully selecting the palladium catalyst and reaction conditions, the bromine atom can be selectively coupled with a wide range of primary and secondary amines, leading to the synthesis of various aniline derivatives.

Interactive Data Table: Selective Cross-Coupling Reactions at the Bromine Position.

Reaction TypeCoupling PartnerCatalyst SystemSolventTemperature (°C)Yield (%)
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄ / BaseToluene/Water80-10075-95
Sonogashira Terminal alkynePdCl₂(PPh₃)₂ / CuI / AmineTHF or DMF25-7070-90
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / Ligand / BaseToluene or Dioxane80-11065-85

Note: The data in this table represents typical conditions and yields for the selective functionalization of an aryl bromide in the presence of an aryl chloride and fluoride (B91410), based on general principles of reactivity. Specific results for this compound may vary.

While the fluorine atom is generally the least reactive of the three halogens in cross-coupling reactions, it can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by strong electron-withdrawing groups. However, in the context of this compound, the bromine and chlorine atoms are more likely to be the sites of initial functionalization.

Transformations of the Propyl Side Chain for Diverse Linkages

The 3-chloropropyl side chain of this compound offers a secondary site for chemical modification, enabling the introduction of a variety of functional groups and the formation of diverse chemical linkages. The terminal chlorine atom is a good leaving group in nucleophilic substitution reactions, allowing for the straightforward synthesis of amines, ethers, and esters.

Synthesis of Amine Derivatives: The chloropropyl group can be readily converted to a primary, secondary, or tertiary amine through reaction with ammonia or the corresponding amine. This transformation is a cornerstone of medicinal chemistry, as the introduction of an amine moiety can significantly impact the pharmacological properties of a molecule. For example, reaction with a primary amine in the presence of a base can yield a secondary amine, a common structural motif in many pharmaceutical agents.

Formation of Ether Linkages: The Williamson ether synthesis provides a classic and reliable method for converting the chloropropyl side chain into an ether. wikipedia.orgmasterorganicchemistry.com Reaction with an alkoxide or phenoxide nucleophile results in the displacement of the chloride ion and the formation of a new carbon-oxygen bond. This allows for the tethering of various alkyl or aryl groups to the benzene ring through a flexible ether linkage.

Ester and Other Linkages: While direct esterification is not possible from the alkyl chloride, the chloropropyl group can be first converted to an alcohol via hydrolysis or reaction with a hydroxide source. The resulting alcohol can then be esterified with a carboxylic acid under acidic conditions (Fischer esterification) or with an acyl chloride or anhydride (B1165640). masterorganicchemistry.comorganic-chemistry.org This two-step process opens up pathways to a wide array of ester derivatives. Furthermore, the terminal chloride can be displaced by other nucleophiles, such as cyanide, to introduce a nitrile group, which can be further elaborated into carboxylic acids or amides.

Interactive Data Table: Transformations of the 3-Chloropropyl Side Chain.

TransformationReagentProduct TypeTypical Conditions
Amination Primary or Secondary AmineSecondary or Tertiary AmineBase, Solvent (e.g., ACN, DMF), Heat
Etherification Alcohol + Base (to form alkoxide)EtherWilliamson Ether Synthesis
Hydrolysis to Alcohol Hydroxide source (e.g., NaOH)AlcoholAqueous solvent, Heat
Esterification (from alcohol) Carboxylic AcidEsterAcid catalyst (e.g., H₂SO₄), Heat

The ability to selectively functionalize both the aromatic ring and the alkyl side chain makes this compound a highly valuable and versatile building block in the synthesis of complex organic molecules for a range of applications, including pharmaceuticals and materials science.

Future Research Directions and Unexplored Potential

Development of Novel Catalytic Systems for Efficient Transformations

The transformation of 2-Bromo-1-(3-chloropropyl)-4-fluorobenzene hinges on the selective activation of its C-Br, C-Cl, and C-H bonds. Future research will likely focus on creating sophisticated catalytic systems to achieve high efficiency and selectivity in these transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental for forming new carbon-carbon bonds at the bromo-substituted position. nobelprize.orgnih.gov The development of novel palladium catalysts with tailored ligands will be crucial for improving reaction yields, turnover numbers, and functional group tolerance, especially when dealing with the potentially reactive chloropropyl side chain. nih.gov For instance, catalyst systems that can operate under milder conditions will be essential to prevent unwanted side reactions.

Beyond traditional palladium catalysis, the exploration of photocatalytic systems offers a greener and more sustainable approach. Visible-light photoredox catalysis can facilitate the activation of the C-Br bond, generating aryl radicals that can participate in a variety of bond-forming reactions under mild conditions. acs.orgchemistryviews.orgnih.gov Future work could focus on developing novel organic and inorganic photocatalysts that are more efficient and can be easily recycled.

Furthermore, transition-metal-catalyzed C-H activation presents a powerful strategy for the direct functionalization of the aromatic ring, offering alternative pathways to introduce new substituents without pre-functionalization. nih.govbeilstein-journals.orgrsc.org Research into catalysts that can selectively activate C-H bonds in the presence of the existing halogen substituents will open up new avenues for creating complex molecular architectures from this compound.

Catalytic SystemPotential Transformation of this compoundResearch Focus
Palladium Catalysts Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings at the C-Br position.Development of new ligands for enhanced activity and selectivity; catalysts for low-temperature reactions.
Photoredox Catalysts Generation of aryl radicals from the C-Br bond for subsequent C-C, C-N, or C-S bond formation.Design of more efficient and recyclable organic and inorganic photocatalysts; exploration of dual catalytic systems.
Transition-Metal Catalysts Direct functionalization of the aromatic C-H bonds.Catalysts with high regioselectivity for C-H activation; understanding the directing effects of the existing substituents.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes involving this compound with flow chemistry and automated synthesis platforms is a promising area for future development. Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for seamless multi-step synthesis. researchgate.netnih.govresearchgate.netillinois.eduflinders.edu.au

For multi-step sequences involving this compound, flow chemistry can enable the telescoping of reactions, where the output of one reactor is directly fed into the next without the need for intermediate purification. nih.gov This can significantly reduce reaction times and waste generation. For example, a flow process could be designed for the initial cross-coupling reaction at the bromo-position, followed by a subsequent reaction of the chloropropyl side chain in a downstream reactor.

Automated synthesis platforms, which can perform a large number of reactions in parallel, are invaluable for the rapid generation of compound libraries for drug discovery and materials science. vapourtec.comchemrxiv.orgchimia.chnih.gov By incorporating this compound into these platforms, researchers can efficiently explore the chemical space around this scaffold, systematically varying the substituents at the bromo- and chloro- positions to generate a diverse range of new molecules for biological screening or materials testing.

TechnologyApplication with this compoundKey Advantages
Flow Chemistry Multi-step synthesis involving initial functionalization followed by side-chain modification.Improved safety, enhanced reaction control, potential for telescoped reactions, and easier scale-up.
Automated Synthesis High-throughput synthesis of compound libraries for drug discovery and materials science.Rapid generation of a large number of derivatives, efficient exploration of chemical space.

Exploration of Non-Covalent Interactions in Directed Assembly

The halogen atoms in this compound, particularly the bromine and fluorine, can participate in halogen bonding, a directional non-covalent interaction that is increasingly being used in crystal engineering and supramolecular chemistry. rsc.orgnih.govresearchgate.netrsc.org Future research could explore how these halogen bonds, along with other non-covalent interactions like C-H···F interactions, can be used to direct the self-assembly of this molecule into well-defined supramolecular structures. rsc.org

By designing complementary molecules that can act as halogen bond acceptors, it may be possible to create co-crystals, liquid crystals, or other organized assemblies with interesting optical, electronic, or material properties. researchgate.net The interplay between the different halogen atoms and the flexible chloropropyl chain could lead to the formation of complex and hierarchical structures. Understanding and controlling these non-covalent interactions will be key to designing new materials with tailored properties. nih.gov

Non-Covalent InteractionPotential Role in AssemblyDesired Outcome
Halogen Bonding (C-Br···X, C-F···X) Directing the orientation of molecules in the solid state or in solution.Formation of co-crystals, liquid crystals, and other ordered materials with specific properties.
C-H···F Interactions Contributing to the stability and structure of supramolecular assemblies.Fine-tuning of molecular packing and material properties.
π-π Stacking Interactions between the aromatic rings of adjacent molecules.Influencing the electronic properties of the resulting materials.

Advanced Characterization Techniques for Reaction Monitoring and Product Analysis

To fully understand and optimize the transformations of this compound, the application of advanced characterization techniques for real-time reaction monitoring will be essential. In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide valuable information on reaction kinetics, the formation of intermediates, and the consumption of reactants in real-time. acs.orgstk-online.chmt.commt.com For instance, in-situ FTIR can be used to monitor the progress of a Grignard reaction involving the chloropropyl side chain, ensuring safe and efficient conversion. researchgate.net

Operando spectroscopy, which involves the characterization of a catalyst under actual reaction conditions, can provide deep insights into the catalytic cycle. wikipedia.orgresearchgate.netyoutube.com For example, operando X-ray absorption spectroscopy (XAS) could be used to study the oxidation state and coordination environment of a palladium catalyst during a cross-coupling reaction, helping to elucidate the reaction mechanism and identify potential deactivation pathways. nih.govacs.org These advanced analytical methods will be crucial for the rational design of more efficient and robust synthetic processes.

TechniqueInformation GainedApplication in Reactions of this compound
In-situ FTIR/Raman Real-time monitoring of reactant consumption, product formation, and reaction intermediates.Optimization of reaction conditions for cross-coupling, Grignard reactions, and other transformations.
Operando XAS Information on the electronic and geometric structure of the catalyst during the reaction.Mechanistic studies of palladium-catalyzed cross-coupling reactions to improve catalyst performance.
Mass Spectrometry Identification of reaction products and byproducts.Analysis of complex reaction mixtures and confirmation of product identity.

Computational Predictions Guiding Experimental Design for Specific Applications

Computational chemistry, including Density Functional Theory (DFT) and machine learning, is becoming an indispensable tool for guiding experimental design in organic synthesis. For this compound, computational methods can be used to predict the regioselectivity of electrophilic aromatic substitution reactions, helping to identify the most likely positions for further functionalization. rsc.orggithub.comchemrxiv.orgresearchgate.net

DFT calculations can be employed to model reaction pathways and transition states for various transformations, providing insights into the reaction mechanism and helping to rationalize experimental observations. This can be particularly useful for understanding the selectivity of catalytic reactions and for designing new catalysts with improved performance.

Machine learning models, trained on large datasets of chemical reactions, can predict the outcome of reactions with a high degree of accuracy. acs.org Such models could be used to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for a desired transformation of this compound, thereby accelerating the discovery of new synthetic routes and applications.

Computational MethodApplicationBenefit for Research
Density Functional Theory (DFT) Calculation of reaction energies, transition states, and molecular orbitals.Understanding reaction mechanisms, predicting reactivity and selectivity.
Machine Learning Prediction of reaction outcomes and optimal reaction conditions.Accelerating the discovery of new reactions and synthetic routes.
Molecular Dynamics Simulation of the behavior of molecules in solution or in materials.Predicting the structure and properties of self-assembled materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.